molecular formula C11H18ClNO B3126658 4-[(Butylamino)methyl]phenol hydrochloride CAS No. 33597-22-7

4-[(Butylamino)methyl]phenol hydrochloride

Cat. No.: B3126658
CAS No.: 33597-22-7
M. Wt: 215.72 g/mol
InChI Key: ZHKBKXZZXIANGN-UHFFFAOYSA-N
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Description

4-[(Butylamino)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt form of 4-[(butylamino)methyl]phenol, which is a phenolic compound substituted with a butylamino group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Scientific Research Applications

Chemistry: 4-[(Butylamino)methyl]phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs. It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Butylamino)methyl]phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with butylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[(Butylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(Butylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The butylamino group can interact with receptors or enzymes, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-[(tert-Butylamino)methyl]phenol hydrochloride
  • 4-[(Methylamino)methyl]phenol hydrochloride
  • 4-[(Ethylamino)methyl]phenol hydrochloride

Comparison: 4-[(Butylamino)methyl]phenol hydrochloride is unique due to its specific butylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl substitutions, it may exhibit different reactivity, solubility, and biological activity. The choice of compound depends on the desired application and the specific properties required .

Properties

IUPAC Name

4-(butylaminomethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-12-9-10-4-6-11(13)7-5-10;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBKXZZXIANGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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